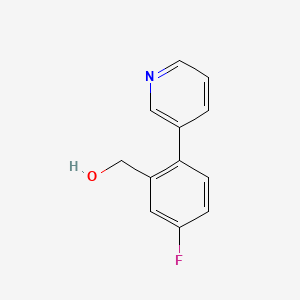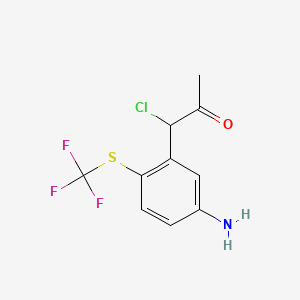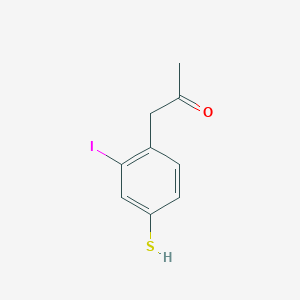![molecular formula C11H12ClN3O2 B14055055 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is a synthetic organic compound that features a unique combination of a cyclobutanol ring, an imidazo[1,5-a]pyrazine moiety, and a chlorinated substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol typically involves multiple steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 8-position of the imidazo[1,5-a]pyrazine ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclobutanol Ring Formation: The cyclobutanol ring can be synthesized via a cyclization reaction involving a suitable precursor, often under conditions that promote ring closure.
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through a hydroxymethylation reaction, often using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The imidazo[1,5-a]pyrazine ring can be reduced under specific conditions to modify its electronic properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: Its unique structure allows it to be used as a probe in biological studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: It can be used in the synthesis of more complex molecules or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyrazine core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(8-bromoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a bromine atom instead of chlorine.
3-(8-fluoroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a fluorine atom instead of chlorine.
3-(8-methylimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C11H12ClN3O2 |
|---|---|
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H12ClN3O2/c12-9-8-5-14-10(15(8)2-1-13-9)7-3-11(17,4-7)6-16/h1-2,5,7,16-17H,3-4,6H2 |
Clé InChI |
NKMZJVVUJFOTFY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CO)O)C2=NC=C3N2C=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)


![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)










